molecular formula C7H17NS B1456154 [4-(Ethylsulfanyl)butan-2-yl](methyl)amine CAS No. 1342125-37-4

[4-(Ethylsulfanyl)butan-2-yl](methyl)amine

Cat. No.: B1456154
CAS No.: 1342125-37-4
M. Wt: 147.28 g/mol
InChI Key: TXIOTTMJJHXBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylsulfanyl)butan-2-ylamine: is an organic compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . It is also known by its IUPAC name, 4-(ethylsulfanyl)-N-methyl-2-butanamine . This compound is characterized by the presence of an ethylsulfanyl group attached to a butan-2-yl chain, which is further connected to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(Ethylsulfanyl)butan-2-ylamine typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of 4-(Ethylsulfanyl)butan-2-ylamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

In chemistry, 4-(Ethylsulfanyl)butan-2-ylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new drugs or as a tool for studying biochemical pathways .

Medicine:

In medicine, 4-(Ethylsulfanyl)butan-2-ylamine is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)butan-2-ylamine involves its interaction with specific molecular targets in biological systems. The ethylsulfanyl group and the amine group play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness:

The uniqueness of 4-(Ethylsulfanyl)butan-2-ylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethylsulfanyl-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-4-9-6-5-7(2)8-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIOTTMJJHXBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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